N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-[[1-(methyl-d3)-4-piperidinyl]methoxy]-4-quinazolinamine
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the quinazoline core, followed by the introduction of the various substituents. The methoxy-d3 group could potentially be introduced via a nucleophilic substitution reaction, while the piperidinylmethoxy group might be introduced via a reductive amination or a similar reaction. The 4-bromo-2-fluorophenyl group could potentially be introduced via a palladium-catalyzed cross-coupling reaction .Chemical Reactions Analysis
As a quinazolinamine derivative, this compound could potentially undergo a variety of chemical reactions. The amino group could potentially act as a nucleophile in various reactions, while the methoxy-d3 group could potentially be cleaved under acidic conditions. The bromo and fluoro substituents on the phenyl ring could potentially be displaced in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromo and fluoro substituents would likely increase the compound’s density and boiling point compared to a similar compound without these substituents. The presence of the amino group could potentially make the compound a weak base .Aplicaciones Científicas De Investigación
Tyrosine Kinase Inhibition
Vandetanib-d6 is a potent tyrosine kinase inhibitor that targets multiple intracellular signaling pathways involved in tumor growth, progression, and angiogenesis . Specifically, it inhibits the following kinases:
Hypoxia-Induced Cancer Therapy
Hypoxia (low oxygen levels) is common in solid tumors. Vandetanib-d6 demonstrates promising activity under hypoxic conditions. Some key findings include:
- EGFR Inhibition : Compared to standard Vandetanib, certain derivatives of Vandetanib-d6 exhibit excellent EGFR inhibitory activities in hypoxia. For instance, compound 16f shows an impressive IC50 value of 1.64 μmol/L and inhibits A549 and H446 cancer cells by 62.01% and 59.86%, respectively, at a concentration of 0.5 μM .
Anti-Inflammatory Potential
Recent research suggests that Vandetanib-d6 may have anti-inflammatory effects. While primarily known as an anti-tumor agent, it could also alleviate typical asthma symptoms, including airway remodeling and mucus secretion. The selective blockage of VEGFR2, in particular, contributes to this anti-inflammatory action .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Vandetanib-d6, also known as N-(4-bromo-2-fluorophenyl)-6-(trideuteriomethoxy)-7-[[1-(trideuteriomethyl)piperidin-4-yl]methoxy]quinazolin-4-amine, is a potent inhibitor of multiple tyrosine kinases . Its primary targets include:
- Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) : This receptor plays a crucial role in tumor angiogenesis .
- Epidermal Growth Factor Receptor (EGFR) : EGFR is involved in tumor cell growth and survival .
- REarranged during Transfection (RET) tyrosine kinases : RET is implicated in cell proliferation .
Mode of Action
Vandetanib-d6 acts by inhibiting the kinase activities of its targets, thereby blocking intracellular signaling pathways involved in tumor growth, progression, and angiogenesis . It is an ATP mimetic small molecule, meaning it competes with ATP for binding to the kinase domain of its targets .
Biochemical Pathways
The inhibition of VEGFR-2, EGFR, and RET by Vandetanib-d6 affects several biochemical pathways:
- VEGFR-2 inhibition blocks the VEGF signaling pathway, leading to reduced angiogenesis .
- EGFR inhibition disrupts the EGFR signaling pathway, reducing tumor cell growth and survival .
- RET inhibition affects the RET signaling pathway, impacting cell proliferation .
These disruptions to the signaling pathways result in the inhibition of tumor growth, progression, and angiogenesis .
Result of Action
The molecular and cellular effects of Vandetanib-d6’s action include a decrease in tumor cell proliferation and survival, as well as a reduction in tumor angiogenesis . This leads to a decrease in tumor growth and progression .
Propiedades
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-6-(trideuteriomethoxy)-7-[[1-(trideuteriomethyl)piperidin-4-yl]methoxy]quinazolin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrFN4O2/c1-28-7-5-14(6-8-28)12-30-21-11-19-16(10-20(21)29-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27)/i1D3,2D3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTHHESEBZOYNR-WFGJKAKNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC([2H])([2H])[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrFN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-[[1-(methyl-d3)-4-piperidinyl]methoxy]-4-quinazolinamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.